tert-butyl (4S,5S)-5-((S)-2-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-3-methylbutyl)-4-((S)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate

Description

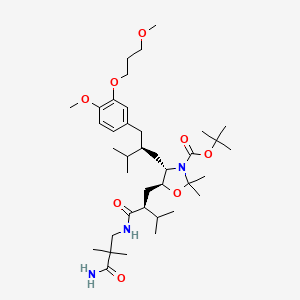

tert-butyl (4S,5S)-5-((S)-2-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-3-methylbutyl)-4-((S)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate is a structurally complex molecule featuring an oxazolidine core, tert-butyl carbamate, and multiple stereocenters. Its design incorporates methoxypropoxy and amino-dimethyl-oxopropyl substituents, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C38H65N3O8 |

|---|---|

Molecular Weight |

691.9 g/mol |

IUPAC Name |

tert-butyl (4S,5S)-5-[(2S)-2-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-3-methylbutyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C38H65N3O8/c1-24(2)27(19-26-15-16-30(46-13)32(20-26)47-18-14-17-45-12)21-29-31(48-38(10,11)41(29)35(44)49-36(5,6)7)22-28(25(3)4)33(42)40-23-37(8,9)34(39)43/h15-16,20,24-25,27-29,31H,14,17-19,21-23H2,1-13H3,(H2,39,43)(H,40,42)/t27-,28-,29-,31-/m0/s1 |

InChI Key |

MLXFTXKZIKLDSB-KECWCRPSSA-N |

Isomeric SMILES |

CC(C)[C@H](C[C@H]1[C@@H](OC(N1C(=O)OC(C)(C)C)(C)C)C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)CC2=CC(=C(C=C2)OC)OCCCOC |

Canonical SMILES |

CC(C)C(CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)CC2=CC(=C(C=C2)OC)OCCCOC |

Origin of Product |

United States |

Biological Activity

The compound tert-butyl (4S,5S)-5-((S)-2-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-3-methylbutyl)-4-((S)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex oxazolidine derivative that has garnered attention for its potential biological activities. This article explores its cytotoxicity, pro-apoptotic effects, and interactions with various biological systems.

Chemical Structure and Properties

The compound features a unique oxazolidine ring structure, characterized by multiple functional groups that enhance its reactivity and biological activity. The molecular formula is C₃₅H₅₃N₃O₈, and it includes several chiral centers that may influence its pharmacodynamics.

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated the cytotoxic effects of related oxazolidine derivatives on cancer cell lines. For instance, the compound tert-butyl 4-[(3-nitrophenoxy)methyl]-2,2-dimethyloxazolidine-3-carboxylate has shown significant cytotoxicity against leukemia cells (HL60, Jurkat) with low toxicity towards normal human peripheral blood mononuclear cells (PBMCs). The mechanism involves the induction of apoptosis through caspase activation and DNA fragmentation .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| tert-butyl 4-nitrophenoxy | HL60 | 10.5 | Caspase activation |

| tert-butyl 4-nitrophenoxy | Jurkat | 12.0 | DNA fragmentation |

Inhibition of Amyloid Aggregation

Another study investigated a structurally similar compound known as M4 , which acts as both a β-secretase and acetylcholinesterase inhibitor. This compound demonstrated the ability to reduce amyloid beta peptide aggregation in vitro, suggesting potential applications in Alzheimer's disease treatment . Although M4 did not significantly alter cell viability in astrocytes exposed to Aβ 1-42, it showed a protective effect against cell death induced by this peptide.

The biological activity of these compounds can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis is primarily mediated through the activation of caspases, particularly caspase-3.

- DNA Fragmentation : The compounds promote DNA fragmentation in cancer cells, a hallmark of apoptosis.

- Inhibition of Enzymatic Activity : Compounds like M4 inhibit enzymes involved in amyloidogenesis, potentially altering the course of neurodegenerative diseases.

Case Study 1: Leukemia Cell Lines

In vitro assays were conducted using various leukemia cell lines to assess the cytotoxic effects of the oxazolidine derivatives. Significant apoptotic activity was noted with IC50 values ranging from 10 to 15 μM across different cell lines. Flow cytometry analysis confirmed increased phosphatidylserine exposure and DNA fragmentation post-treatment .

Case Study 2: Neuroprotective Effects

In vivo studies involving scopolamine-induced models of Alzheimer's disease revealed that M4 could inhibit β-secretase activity and reduce amyloid aggregation by approximately 85% at higher concentrations (100 μM). However, its bioavailability in brain tissues was noted as a limiting factor for therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use as a therapeutic agent due to its structural features that may interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds similar to tert-butyl (4S,5S)-5-((S)-2-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-3-methylbutyl)-4-((S)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazolidine can inhibit tumor growth by inducing apoptosis in cancer cells .

Drug Development

Due to its unique chemical structure, the compound can serve as a lead compound in drug design. Its ability to form stable complexes with proteins makes it a candidate for further modification to enhance efficacy and reduce toxicity.

Example: Drug Delivery Systems

Research has explored the use of similar compounds in targeted drug delivery systems, where the oxazolidine moiety can facilitate selective binding to cancerous tissues while minimizing side effects on healthy cells .

Biochemical Research

The compound's potential as an enzyme inhibitor has been investigated. Enzyme inhibitors are crucial in regulating metabolic pathways and can lead to the development of new therapeutic strategies.

Study: Enzyme Inhibition

Inhibitory studies on similar oxazolidine derivatives have shown promise in modulating enzyme activities involved in metabolic disorders, suggesting that this compound could be further explored for its biochemical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous tert-butyl derivatives from the literature:

Key Structural and Functional Insights:

Oxazolidine vs. Oxazolidinone: The target compound’s oxazolidine core (saturated 5-membered ring) contrasts with oxazolidinones (unsaturated, dioxo-containing), which are more electrophilic and prone to ring-opening reactions .

Carbamate vs. Amide Functionality: The tert-butyl carbamate group in the target compound and L14 serves as a protective strategy for amines, enabling controlled release in vivo. The 3-amino-2,2-dimethyl-3-oxopropyl carbamoyl group in the target compound mimics bioactive amides seen in protease inhibitors or kinase-targeting drugs.

Methoxypropoxy Benzyl Substituent :

- This substituent is unique to the target compound. Similar methoxy-containing aryl groups in and enhance lipophilicity and membrane permeability.

Stereochemical Complexity :

- The (4S,5S) configuration and additional (S)-configured side chains in the target compound suggest stringent synthetic requirements, akin to stereospecific methods in and .

Research Findings and Implications

Bioactivity Predictions:

- The methoxypropoxy benzyl group may confer anti-inflammatory or anticancer activity, as seen in methoxy-substituted benzoxazoles () .

Limitations and Gaps:

- No direct bioactivity data for the target compound exists in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.